![molecular formula C15H22N2O3S B6474276 4-{[1-(cyclopropanesulfonyl)piperidin-4-yl]methoxy}-3-methylpyridine CAS No. 2640959-05-1](/img/structure/B6474276.png)

4-{[1-(cyclopropanesulfonyl)piperidin-4-yl]methoxy}-3-methylpyridine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

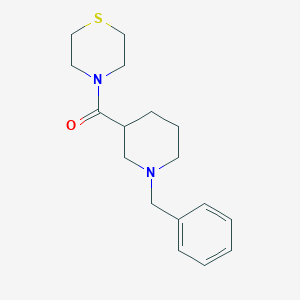

“4-{[1-(cyclopropanesulfonyl)piperidin-4-yl]methoxy}-3-methylpyridine” is a chemical compound. It’s a derivative of piperidine . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .

Synthesis Analysis

The synthesis of piperidine derivatives has been a topic of interest in recent years . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . A lot of reviews concerning specific methods of piperidine synthesis, functionalization, and their pharmacological application have been published .Scientific Research Applications

CPMP has a wide range of scientific applications. It is used in the synthesis of various drugs, such as antifungal agents, anti-inflammatory agents, and anti-cancer agents. It is also used in the synthesis of polymers and polysaccharides, as well as in the synthesis of organic compounds. CPMP is also used in the synthesis of various intermediates and catalysts, such as phosphonates and amines.

Mechanism of Action

CPMP acts as an inhibitor of enzymes and proteins involved in metabolic pathways. It binds to the active sites of enzymes and proteins, preventing them from catalyzing reactions. This inhibition of enzyme and protein activity leads to the inhibition of metabolic pathways, resulting in the inhibition of cell growth and proliferation.

Biochemical and Physiological Effects

CPMP has been studied for its biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, as well as to reduce inflammation and pain. It has also been shown to reduce the production of reactive oxygen species, which can cause oxidative damage to cells. In addition, CPMP has been shown to modulate the activity of enzymes involved in the metabolism of fatty acids, which can lead to improved metabolic health.

Advantages and Limitations for Lab Experiments

CPMP has several advantages for lab experiments. It is a relatively inexpensive compound, and it can be synthesized in a relatively short amount of time. It has also been shown to be stable in a variety of conditions, making it suitable for long-term experiments. However, CPMP is not soluble in water, so it must be dissolved in organic solvents before use. Additionally, CPMP has been shown to be toxic in high concentrations, so it must be handled with care.

Future Directions

CPMP has many potential future applications. It could be used in the development of new drugs, as well as in the development of new catalysts and intermediates. It could also be used in the development of new polymers and polysaccharides, as well as in the development of new organic compounds. Additionally, CPMP could be used in the development of new methods for detecting and quantifying metabolic pathways, as well as for understanding the biochemical and physiological effects of CPMP.

Synthesis Methods

CPMP is synthesized through a two-step process. In the first step, a cyclopropylmethyl sulfone is synthesized from cyclopropylmethyl bromide and sodium sulfite. The second step involves the reaction of the cyclopropylmethyl sulfone with 4-methoxy-3-methylpyridine to produce CPMP. The reaction proceeds in two steps: an initial nucleophilic addition of the nucleophile to the sulfone followed by an elimination of the sulfite group to form the desired product.

Properties

IUPAC Name |

4-[(1-cyclopropylsulfonylpiperidin-4-yl)methoxy]-3-methylpyridine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2O3S/c1-12-10-16-7-4-15(12)20-11-13-5-8-17(9-6-13)21(18,19)14-2-3-14/h4,7,10,13-14H,2-3,5-6,8-9,11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GETSMZQOIXJEAI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CN=C1)OCC2CCN(CC2)S(=O)(=O)C3CC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[3-(thiomorpholine-4-carbonyl)piperidin-1-yl]-1,3-benzoxazole](/img/structure/B6474197.png)

![1-(4-{4-[(1-{pyrazolo[1,5-a]pyrazin-4-yl}piperidin-4-yl)oxy]but-2-yn-1-yl}piperazin-1-yl)ethan-1-one](/img/structure/B6474204.png)

![1-(4-{4-[(1-{imidazo[1,2-b]pyridazin-6-yl}piperidin-4-yl)oxy]but-2-yn-1-yl}piperazin-1-yl)ethan-1-one](/img/structure/B6474209.png)

![N,N,6-trimethyl-2-(4-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)pyrimidin-4-amine](/img/structure/B6474219.png)

![N,N,4-trimethyl-6-(4-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)pyrimidin-2-amine](/img/structure/B6474236.png)

![4-(4-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)-6-(trifluoromethyl)pyrimidine](/img/structure/B6474246.png)

![2-{4-[6-(morpholin-4-yl)pyridazin-3-yl]piperazin-1-yl}-5H,7H,8H-pyrano[4,3-b]pyridine-3-carbonitrile](/img/structure/B6474248.png)

![4-[(1-{[4-(difluoromethoxy)phenyl]methyl}azetidin-3-yl)oxy]-2-methylpyridine](/img/structure/B6474249.png)

![3-{4-[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl}-1-methyl-1,2-dihydropyrazin-2-one](/img/structure/B6474253.png)

![2-{3-[(2-methyl-1H-imidazol-1-yl)methyl]azetidin-1-yl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B6474266.png)

![1-[(1-benzyl-5-oxopyrrolidin-3-yl)methyl]-4-[2-(cyclohex-1-en-1-yl)ethyl]-1,2,3,4-tetrahydropyrazine-2,3-dione](/img/structure/B6474273.png)

![6-methyl-2-[2-(pyrrolidine-1-carbonyl)morpholin-4-yl]-1,3-benzothiazole](/img/structure/B6474284.png)